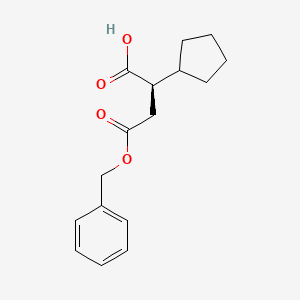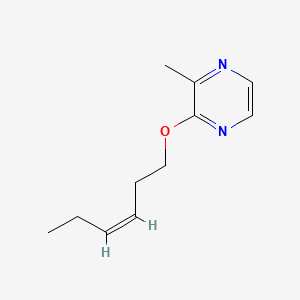
1,5-R-hexanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-R-Hexanediol, also known as hexane-1,5-diol, is an organic compound with the molecular formula C₆H₁₄O₂. It is a colorless, water-soluble liquid that is commonly used in various industrial applications. The compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and fifth carbon atoms in a six-carbon chain, making it a diol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-R-Hexanediol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires high temperatures and pressures, along with the use of catalysts such as nickel or palladium . Another method involves the reduction of adipates with lithium aluminium hydride, although this method is less practical for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of bio-based furan compounds. This method is advantageous due to its sustainability and efficiency. The process involves the use of composite catalysts, such as nickel and cerium on silica, under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,5-R-Hexanediol undergoes various chemical reactions typical of alcohols, including:
Reduction: Reduction reactions can convert this compound to hexane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of this compound to adipic acid.
Reduction: Lithium aluminium hydride (LiAlH₄) is used for the reduction of this compound to hexane.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Adipic acid
Reduction: Hexane
Substitution: Halogenated hexane derivatives
Aplicaciones Científicas De Investigación
1,5-R-Hexanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of various polymers and resins.
Industry: It is used in the production of coatings, adhesives, and plastics.
Mecanismo De Acción
The mechanism of action of 1,5-R-hexanediol involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability . In the study of biomolecular condensates, this compound interferes with weak hydrophobic interactions, helping to dissolve liquid condensates while leaving solid condensates intact .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Hexanediol: Similar to 1,5-R-hexanediol but with hydroxyl groups on the first and sixth carbon atoms.
2,5-Hexanediol: Has hydroxyl groups on the second and fifth carbon atoms.
1,4-Butanediol: A shorter chain diol with hydroxyl groups on the first and fourth carbon atoms.
Uniqueness
This compound is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical properties and reactivity. This positioning makes it particularly useful in the synthesis of certain polymers and resins, as well as in the study of biomolecular condensates .
Propiedades
Fórmula molecular |
C6H14O2 |
|---|---|
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
(5R)-hexane-1,5-diol |
InChI |
InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
UNVGBIALRHLALK-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CCCCO)O |
SMILES canónico |
CC(CCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
